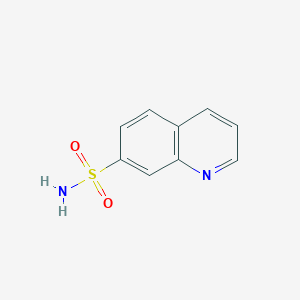

7-Quinolinesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

quinoline-7-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c10-14(12,13)8-4-3-7-2-1-5-11-9(7)6-8/h1-6H,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHNAJHUBYXDQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)S(=O)(=O)N)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601314117 | |

| Record name | 7-Quinolinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952651-47-7 | |

| Record name | 7-Quinolinesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952651-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Quinolinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Trajectories and Contemporary Significance of Quinolinesulfonamide Chemistry

Historical Context and Evolution of Quinolines as Medicinal Scaffolds

The story of quinoline (B57606) in medicine begins with the cinchona tree bark, the natural source of quinine (B1679958), an alkaloid used for centuries to treat malaria. mdpi.comrsc.org The isolation of quinine in the 19th century and the subsequent elucidation of its quinoline structure marked a pivotal moment, establishing this heterocyclic system as a critical pharmacophore. rsc.org Historically, quinoline-based compounds have been paramount in the fight against malaria, with synthetic derivatives like chloroquine (B1663885) and primaquine (B1584692) becoming mainstays of treatment. rsc.orgrsc.org

Over time, the significance of the quinoline scaffold has expanded far beyond its antimalarial origins. orientjchem.org It is now recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to diverse pharmacological effects. usc.edunih.gov Researchers have extensively modified the quinoline ring, demonstrating its versatility in developing agents with a broad spectrum of activities, including:

Anticancer: Quinoline derivatives have shown promise as anticancer agents by interfering with DNA synthesis, inducing apoptosis (programmed cell death), and inhibiting key enzymes involved in cancer progression like topoisomerases and kinases. usc.eduresearchgate.netekb.eg

Antibacterial: The development of fluoroquinolones, such as ciprofloxacin (B1669076), revolutionized the treatment of bacterial infections. rsc.org

Antiviral, antifungal, and anti-inflammatory properties have also been documented. orientjchem.orgresearchgate.net

The structural flexibility of the quinoline nucleus allows for extensive chemical modification, enabling the fine-tuning of its biological activity. researchgate.net This adaptability has cemented its role as a fundamental building block in the design of novel therapeutic agents. orientjchem.org

Significance of Sulfonamide Moiety in Pharmaceutical Sciences

The introduction of sulfonamides, or "sulfa drugs," in the 1930s represented a watershed moment in medicine, heralding the dawn of the antibiotic era before the widespread use of penicillin. ajchem-b.comajchem-b.com These synthetic antimicrobial agents, characterized by the -SO2NH2 functional group, were the first broadly effective systemic drugs to treat bacterial infections. ajchem-b.comwikipedia.org The discovery that the dye Prontosil was metabolized in the body to the active antibacterial agent, sulfanilamide, opened the door to the development of a vast class of therapeutics. openaccesspub.org

The initial success of sulfonamides in treating bacterial diseases spurred further research, revealing a remarkable range of biological activities beyond their antimicrobial effects. ajchem-b.com The sulfonamide moiety is now a key component in drugs targeting a variety of conditions: wikipedia.orgnih.gov

Diuretics: Thiazide diuretics, which contain a sulfonamide group, are widely used to treat hypertension. wikipedia.org

Antidiabetic Agents: The sulfonylureas, a class of drugs for type 2 diabetes, are based on the sulfonamide structure. wikipedia.orgopenaccesspub.org

Anticancer Agents: Sulfonamides have been investigated for their ability to inhibit enzymes like carbonic anhydrase, which is associated with certain cancers. ajchem-b.comresearchgate.net

Anti-inflammatory Agents: Certain sulfonamide derivatives act as selective COX-2 inhibitors. openaccesspub.org

Antiviral and Anticonvulsant activities have also been identified. ajchem-b.comnih.gov

The sulfonamide group's ability to act as a versatile scaffold in drug discovery stems from its synthetic accessibility and its capacity to form key interactions with biological targets. ajchem-b.comnih.gov Its continued presence in a wide array of FDA-approved drugs underscores its enduring importance in pharmaceutical sciences. nih.gov

Rationale for Focusing on Quinolinesulfonamide Derivatives in Academic Research

The combination of the quinoline ring and the sulfonamide functional group into a single molecular entity, the quinolinesulfonamide, is a deliberate and rational strategy in drug design. This approach is founded on the principle of molecular hybridization, where two distinct pharmacophores are merged to create a new molecule with potentially synergistic or novel biological activities. nih.gov

The rationale for this focus is multifaceted:

Broad Biological Potential: Both quinoline and sulfonamide moieties independently possess a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. rsc.orgnih.gov Combining them offers the potential to create dual-acting agents or compounds with enhanced potency against specific targets. nih.gov

Targeting Specific Enzymes: Research has shown that quinolinesulfonamide derivatives can act as inhibitors of crucial enzymes implicated in disease. For instance, they have been reported to inhibit PI3K (Phosphoinositide 3-kinase) and PKM2 (Pyruvate Kinase M2), both of which are significant targets in cancer therapy. mdpi.comnih.gov They have also been investigated as inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs) for potential neurotherapeutic applications. rsc.org

Structural Versatility: The quinolinesulfonamide scaffold allows for extensive structural modification. Substitutions can be made on both the quinoline ring and the sulfonamide nitrogen, allowing chemists to systematically explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties. mdpi.comrsc.org

By integrating these two privileged structures, researchers aim to develop novel therapeutic candidates that can address complex diseases like cancer and neurodegenerative disorders through multi-targeted or highly specific mechanisms of action. ekb.egrsc.org

Overview of Key Research Areas in Quinolinesulfonamide Chemistry

Academic and industrial interest in quinolinesulfonamide derivatives has led to focused research in several key therapeutic areas. The versatility of the scaffold has allowed for its evaluation against a range of biological targets.

Table 1: Key Research Areas and Biological Targets of Quinolinesulfonamide Derivatives

| Therapeutic Area | Key Biological Target(s) | Investigated Activities & Findings |

| Oncology | PI3K (Phosphoinositide 3-kinase) | Inhibition of this enzyme, which is crucial for cancer cell growth and survival, has been a primary focus. nih.gov |

| PKM2 (Pyruvate Kinase M2) | Derivatives have been designed to modulate this key glycolytic enzyme, which is critical for cancer metabolism, thereby affecting cancer cell viability. mdpi.com | |

| Carbonic Anhydrase (CA) | Inhibition of tumor-associated isoforms (e.g., hCA IX and hCA XII) is a known mechanism for some sulfonamides. nih.gov | |

| Neurodegenerative Diseases | Monoamine Oxidases (MAO-A, MAO-B) | Dual inhibition is explored for potential treatment of diseases like Alzheimer's, where these enzymes are implicated. rsc.org |

| Cholinesterases (AChE, BChE) | Inhibition of these enzymes is a strategy to manage symptoms of Alzheimer's disease. rsc.org | |

| Infectious Diseases | Various bacterial and fungal targets | Building on the known antimicrobial properties of both parent scaffolds, hybrid molecules are tested for enhanced or broad-spectrum antibacterial and antifungal activity. nih.gov |

Detailed research findings highlight the potential of this chemical class. For example, specific chloroquinoline derivatives incorporating a benzenesulfonamide (B165840) moiety have demonstrated significant cytotoxic activity against cancer cell lines, with molecular docking studies suggesting inhibition of the PI3K enzyme as a plausible mechanism of action. nih.gov In another study, novel 8-quinolinesulfonamide derivatives were synthesized and evaluated as modulators of PKM2, with one compound showing the ability to reduce intracellular pyruvate (B1213749) levels in lung cancer cells and exhibit selective cytotoxicity towards cancer cells over normal cells. mdpi.com Furthermore, a series of quinoline-sulfonamides were designed as dual inhibitors of monoamine oxidases and cholinesterases, with several compounds showing potent inhibitory activity in the sub-micromolar range, marking them as potential multifunctional agents for Alzheimer's disease. rsc.org

These focused research trajectories underscore the significant contemporary interest in the quinolinesulfonamide scaffold as a platform for discovering new therapeutic agents for some of the most challenging diseases.

Advanced Synthetic Methodologies for 7 Quinolinesulfonamide and Its Derivatives

Strategies for the Preparation of 7-Quinolinesulfonyl Chlorides and Fluorides

The successful synthesis of 7-quinolinesulfonamides is highly dependent on the efficient preparation of their precursor, 7-quinolinesulfonyl chloride or the more stable fluoride (B91410) analogue. clockss.orga2bchem.com Several distinct pathways have been established for generating these crucial intermediates. clockss.org

A classical approach to introduce a sulfonyl chloride group at the 7-position of the quinoline (B57606) ring involves the use of organometallic intermediates. clockss.org This method typically begins with a haloquinoline, such as 7-bromoquinoline. The haloquinoline is converted into a more reactive organometallic species, for example, a Grignard or organolithium reagent. This 7-quinoline-metaloorganic derivative is then subjected to a reaction with sulfur dioxide (SO₂). The insertion of SO₂ into the carbon-metal bond yields a quinoline-7-sulfinate salt. Subsequent oxidative chlorination of the sulfinate, often using chlorinating agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), furnishes the desired 7-quinolinesulfonyl chloride. clockss.org

Direct sulfonation of the quinoline ring can be achieved, and the regioselectivity is heavily influenced by the substituents present. In the case of 8-hydroxyquinoline (B1678124) derivatives, the hydroxyl group directs electrophilic substitution to the adjacent 5- and 7-positions. clockss.orgnih.gov Chlorosulfonation or fluorosulfonation of 8-hydroxyquinoline can thus be employed to generate the corresponding 7-sulfonyl halide. clockss.org The reaction is typically carried out using chlorosulfonic acid (ClSO₃H) or fluorosulfonic acid (FSO₃H). The presence of the 8-hydroxy group activates the ring system, facilitating the introduction of the sulfonyl halide group at the C-7 position. clockss.org This method is particularly useful for creating derivatives that retain the 8-hydroxy functionality, which is known to be important for certain biological activities. nih.govmdpi.com

The oxidative chlorination of sulfur-containing precursors is a powerful and widely used method for preparing sulfonyl chlorides. lookchem.comorganic-chemistry.org This strategy can be applied to the synthesis of 7-quinolinesulfonyl chloride starting from 7-benzylthioquinoline. clockss.org In this process, the sulfur atom of the benzylthioether is oxidized and chlorinated in a single step. clockss.orgsemanticscholar.org Reagents such as chlorine gas in an aqueous acidic medium (e.g., acetic acid-water) are effective for this transformation. semanticscholar.org The reaction proceeds through the cleavage of the sulfur-benzyl bond and the concurrent oxidation of the sulfur to the sulfonyl chloride state. semanticscholar.org A variety of oxidizing agents, including 2,4-dichloro-5,5-dimethylhydantoin (DCDMH) and hydrogen peroxide in combination with thionyl chloride, have been developed for the oxidative chlorination of thiols and thioethers, highlighting the versatility of this approach. lookchem.comorganic-chemistry.orgnih.gov

A highly effective and frequently utilized pathway starts with the readily available industrial product, 4,7-dichloroquinoline (B193633). clockss.org This method involves the selective transformation of the 7-chloro substituent into a sulfonyl chloride group. clockss.orgresearchgate.net The process begins with the reaction of 4,7-dichloroquinoline with sodium methanethiolate (B1210775) in a solvent like boiling dimethylformamide (DMF). clockss.org This step results in the ipso-substitution of the chlorine at the 7-position to form 4-chloro-7-(methylthio)quinoline, which may undergo subsequent S-demethylation. clockss.orgresearchgate.net The resulting quinolinethiolate or its corresponding disulfide can then be subjected to oxidative chlorination. clockss.orgresearchgate.net This is typically achieved using reagents like sodium hypochlorite (B82951) in concentrated hydrochloric acid or chlorine gas in aqueous acetic acid. clockss.org This sequence selectively yields 4-chloro-7-quinolinesulfonyl chloride, a versatile intermediate for further derivatization. clockss.org

Table 1: Synthesis of 4-Chloro-7-quinolinesulfonyl Chloride from 4,7-Dichloroquinoline

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

| 1 | 4,7-Dichloroquinoline | Sodium methanethiolate, DMF | 4,7-Quinolinedithiolate (as salt) | clockss.org |

| 2 | 4,7-Quinolinedithiolate | Acidification, then Oxidative Chlorination (e.g., NaOCl/HCl) | 4-Chloro-7-quinolinesulfonyl chloride | clockss.org |

Formation of the Sulfonamide Linkage

The final and defining step in the synthesis of 7-quinolinesulfonamides is the formation of the sulfonamide bond. This is almost universally accomplished by reacting the 7-quinolinesulfonyl chloride intermediate with a suitable amine.

The reaction between a sulfonyl chloride and a primary or secondary amine is a robust and high-yielding method for creating sulfonamides. cymitquimica.com 7-Quinolinesulfonyl chlorides are efficiently converted into their corresponding sulfonamides by treatment with a wide range of amines. clockss.orgresearchgate.netnih.gov The reaction is typically carried out in a suitable solvent, such as ethanol, dimethylformamide (DMF), or a two-phase system like water/toluene, often in the presence of a base like triethylamine (B128534) (TEA) to neutralize the hydrochloric acid byproduct. semanticscholar.orgnih.govheteroletters.org The choice of amine dictates the final structure of the sulfonamide, allowing for the synthesis of a diverse library of derivatives. nih.govjournalcps.com For instance, reaction with aqueous ammonia (B1221849) yields the parent 7-quinolinesulfonamide, while reactions with primary or secondary amines produce N-substituted or N,N-disubstituted sulfonamides, respectively. researchgate.net

Table 2: Examples of Sulfonamide Formation from Quinolinesulfonyl Chlorides

| Sulfonyl Chloride Precursor | Amine | Base/Solvent | Product | Reference |

| 4-Chloro-7-quinolinesulfonyl chloride | Aqueous Ammonia | - | 4-Chloro-7-quinolinesulfonamide | clockss.org |

| 7-Chloro-4-quinolinesulfonyl chloride | Aqueous Ammonia | - | 7-Chloro-4-quinolinesulfonamide | clockss.org |

| N-(7-chloro-quinolinyl-4-yl)-benzene-1,4-diamine | Substituted benzene (B151609) sulfonyl chloride | TEA/DMF | N-(4-(N-(substituted phenyl)sulfamoyl)phenyl)-7-chloroquinolin-4-amine | nih.govresearchgate.net |

| 8-Quinolinesulfonyl chloride | Ammonia | - | 8-Quinolinesulfonamide | researchgate.net |

| 4-Chloro-3-quinolinesulfonyl chloride | Various amines | Ether or Water/Toluene | 4-Chloro-3-quinolinesulfonamides or 4-(Amino)-3-quinolinesulfonamides | semanticscholar.org |

Metal-Catalyzed Sulfonamidation Approaches

The direct introduction of a sulfonamide group onto the quinoline scaffold via C-H functionalization represents an efficient and atom-economical synthetic strategy. Metal catalysts are pivotal in these transformations, enabling regioselective sulfonamidation that might be difficult to achieve through classical methods.

Copper-catalyzed reactions have been reported for the C-H functionalization of quinolines. For instance, the direct C5-sulfonylation of 8-aminoquinolines has been achieved using aryl sulfonyl chlorides with a copper catalyst, yielding the C5 sulfonylated products with high regioselectivity. mdpi.com Copper catalysis is often favored due to the low cost and toxicity of the metal. beilstein-journals.org The C-H amidation of quinoline N-oxides using copper catalysts has also been established, providing a route to 2-aminoquinoline (B145021) derivatives. beilstein-journals.org In these reactions, a combination of a copper salt like Cu(OAc)₂ with an oxidant is often employed. mdpi.com

Iridium and Rhodium-based catalysts have also been explored for the C-H sulfonamidation of quinoline derivatives. mdpi.com An Iridium(III)-catalyzed method allows for the selective C8 sulfonamidation of quinoline N-oxides using sulfonyl azides as the nitrogen source. mdpi.comacs.org Computational studies on this Ir(III)-catalyzed reaction have shown that the reaction proceeds exclusively at the C8 position, with C2-amidation being kinetically unfavorable. acs.org The mechanism involves the formation of a key metallacycle intermediate. mdpi.com While Rhodium(III) catalysts have been used for C-H amination with free amines, they have been found to be less effective for sulfonamidation compared to their iridium counterparts. acs.org

These metal-catalyzed approaches offer direct routes to quinolinesulfonamides, often with high regioselectivity and in good to excellent yields, by activating otherwise inert C-H bonds. mdpi.combeilstein-journals.org

Synthesis of Hybrid this compound Analogues

Hybrid molecules incorporating the this compound core with other pharmacologically active moieties are of significant interest. The synthesis of these complex structures often relies on robust and efficient coupling reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Hybrids

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful method for creating hybrid molecules containing a stable 1,2,3-triazole linker. nih.govfuture-science.combeilstein-journals.org This reaction regioselectively joins a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted triazole. beilstein-journals.orgnih.gov The synthesis of quinolinesulfonamide-triazole hybrids involves reacting a quinoline derivative bearing an azide or alkyne function with a corresponding sulfonamide partner. nih.govfuture-science.com

A common procedure involves mixing the azide and alkyne components in a suitable solvent system, such as a t-BuOH/water mixture. future-science.com The catalyst system typically consists of a copper(II) salt, like copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), and a reducing agent, such as sodium ascorbate, to generate the active copper(I) species in situ. future-science.comresearchgate.net The reaction is often stirred at a moderate temperature (e.g., 50°C) for several hours to afford the desired triazole-linked hybrid. future-science.com This methodology has been successfully used to synthesize series of 8-quinolinesulfonamide-triazole hybrids and 7-chloroquinoline-tethered sulfonamide- mdpi.commdpi.comnih.gov-triazole hybrids. nih.govfuture-science.com

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Sulfonamide-based alkyne | 4-azido-7-chloroquinoline | CuSO₄·5H₂O / Sodium ascorbate | Sulfonamide-quinoline- mdpi.commdpi.comnih.gov-triazole hybrid | future-science.com |

| 7-chloro-4-(prop-2-yn-1-yloxy)quinoline | 4-azidosulfonamide | CuSO₄·5H₂O / Sodium ascorbate | Sulfonamide-tethered mdpi.commdpi.comnih.gov-triazole-quinoline hybrid | future-science.com |

| Quinoline-8-sulfonyl azide | N-propargyl-N-methylaniline | Not specified in abstract | 8-Quinolinesulfonamide-1,4-disubstituted triazole hybrid | nih.gov |

Introduction of Acetylenic Moieties

The incorporation of acetylenic functional groups, such as a propargyl group (-CH₂C≡CH), into the this compound structure provides valuable handles for further chemical modification, particularly for CuAAC reactions. These acetylenic derivatives have also been investigated for their own biological properties. mdpi.comnih.gov

The synthesis of these compounds involves introducing the alkyne function onto the quinoline ring or the sulfonamide nitrogen. mdpi.com For example, a series of regioisomeric acetylenic sulfamoylquinolines have been designed and synthesized. mdpi.comnih.gov One reported compound is 4-(3-propynylthio)-7-[N-methyl-N-(3-propynyl)sulfamoyl]quinoline, which features acetylenic moieties on both a thioether substituent and the sulfonamide nitrogen. mdpi.comnih.gov The synthesis of such molecules allows for the exploration of structure-activity relationships, comparing different isomers and substitution patterns. mdpi.com

Derivatization with Aniline (B41778) and Phenylenediamine Linkers

Aniline and phenylenediamine serve as versatile linkers to construct more elaborate hybrid molecules based on the this compound framework. These aromatic diamines can bridge the quinoline core to other chemical entities.

A synthetic strategy can involve the reaction of a functionalized quinoline with the diamine. For instance, N¹-(7-chloroquinolin-4-yl)benzene-1,4-diamine has been synthesized as a key intermediate. future-science.com This intermediate can then be further functionalized, for example, by converting the free amino group into an azide via diazotization with sodium nitrite (B80452) followed by treatment with sodium azide. future-science.com This creates a platform molecule, an azido-functionalized quinoline-aniline hybrid, ready for subsequent CuAAC coupling reactions. future-science.com Similarly, o-phenylenediamine (B120857) can be reacted with functionalized quinolines to produce more complex derivatives. rsc.org

Complexation with Metal Ions (e.g., Zn²⁺, Cd²⁺, Co²⁺, Cu²⁺)

Quinolinesulfonamides can act as effective ligands, coordinating with various transition metal ions to form stable complexes. confer.czresearchgate.netresearchgate.net The nitrogen atom of the quinoline ring and the nitrogen or oxygen atoms of the sulfonamide group can participate in binding metal ions like Zn²⁺, Cd²⁺, Co²⁺, and Cu²⁺. confer.cznih.gov

The synthesis of these metal complexes is generally straightforward, involving the reaction of the quinolinesulfonamide ligand with a suitable metal salt (e.g., acetate (B1210297) or chloride salts) in a solvent. confer.czresearchgate.netnih.gov The resulting complexes exhibit diverse coordination geometries. For example, X-ray diffraction studies of a Zn(II) complex with N-(quinolin-8-yl)benzenesulfonamide revealed a tetrahedral coordination environment, where the sulfonamide acts as a bidentate ligand, binding through both the quinoline and sulfonamide nitrogen atoms. confer.cz In other cases, the sulfonamide oxygen can also be involved in weak coordination. nih.gov The formation of these complexes can significantly alter the physicochemical properties of the parent ligand. confer.czresearchgate.net

| Ligand | Metal Ion(s) | Synthesis Method | Resulting Structure/Coordination | Reference |

|---|---|---|---|---|

| N-(quinolin-8-yl)benzenesulfonamide | Zn²⁺, Cd²⁺, Co²⁺, Cu²⁺ | Complexation with M²⁺ metal salts after acylation of aminoquinoline. | For Zn(II), a tetrahedral coordination via quinoline-N and sulfonamide-N. | confer.cz |

| N-(pyridin-4-yl)(tolu-4-yl)sulphonamide | Zn(II), Cu(II), Co(II), Cd(II) | Reaction of the sulphonamide derivative with metal salts (ZnCl₂, Cu(NO₃)₂, etc.). | Coordination complexes. | researchgate.net |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide | Zn²⁺, Cu²⁺, Co²⁺, Cd²⁺ | Complexation with metal acetate or chloride salts. | Molecular structures confirmed by X-ray diffraction for Co(II) and Cu(II) complexes. | researchgate.net |

| 2-sulfonamidophenylbenzimidazoles (analogous system) | Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺ | Combining methanolic solutions of ligand and metal salt. | For Zn(II), a distorted tetrahedral ZnN₄ sphere. | nih.gov |

Green Chemistry Principles in Quinolinesulfonamide Synthesis

The synthesis of this compound and its derivatives can be significantly improved by applying the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. sigmaaldrich.comresearchgate.net

Several key principles are highly relevant to quinolinesulfonamide synthesis:

Catalysis: The use of catalysts is a core principle of green chemistry. sigmaaldrich.comacs.org Metal-catalyzed reactions, such as the C-H sulfonamidation approaches discussed previously, are preferable to stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. mdpi.combeilstein-journals.orgrsc.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org C-H activation and cycloaddition reactions (like CuAAC) are inherently more atom-economical than classical multi-step syntheses that may involve protection/deprotection steps. beilstein-journals.orgacs.org

Reduce Derivatives: Green chemistry encourages minimizing or avoiding unnecessary derivatization, such as the use of protecting groups, as this reduces the number of synthetic steps and the amount of waste generated. sigmaaldrich.comacs.orgnih.gov Direct C-H functionalization methods are a prime example of this principle in action. mdpi.com

Safer Solvents and Auxiliaries: The choice of solvent has a major impact on the environmental footprint of a synthesis. sigmaaldrich.com Efforts to replace hazardous solvents with greener alternatives or to perform reactions under solvent-free conditions are crucial. researchgate.netskpharmteco.com For example, mechanochemical (solvent-free milling) synthesis of quinoline-triazole hybrids via CuAAC has been shown to be highly efficient, aligning with green chemistry goals by reducing solvent use and often operating at room temperature. beilstein-journals.orgnih.gov

Design for Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements. acs.org The development of highly active catalysts that allow reactions to proceed under mild conditions, such as room temperature, is a key objective. beilstein-journals.orgrsc.org

By embracing these principles, the synthesis of quinolinesulfonamides can become more sustainable, efficient, and environmentally benign. rsc.orgresearchgate.net

Computational and Theoretical Chemistry Studies of Quinolinesulfonamide Systems

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein.

Ligand-Protein Interaction Analysis

Docking studies have been instrumental in identifying and optimizing quinolinesulfonamide derivatives as inhibitors for a wide range of protein targets implicated in various diseases. These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding.

ROCK1 (Rho-associated protein kinase 1): In the search for new anticancer agents, molecular docking was used to design hybrids of 8-quinolinesulfonamide and 1,4-disubstituted triazole. mdpi.com These studies identified derivative 9b (8-N-methyl-N-{[1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}quinolinesulfonamide) as a potent inhibitor of ROCK1. mdpi.com The docking score for compound 9b was -10.4 kcal/mol, indicating a strong binding affinity. mdpi.com

CYP1A1 and CYP1B1 (Cytochrome P450 enzymes): Acetylenic quinolinesulfonamide derivatives have been docked into the active sites of CYP1A1 and CYP1B1. mdpi.comnih.gov The simulations showed that these compounds locate near the heme-iron center, and their binding scores were used to predict their potential as anticancer agents. mdpi.comnih.gov

EGFR (Epidermal Growth Factor Receptor): A series of 16 quinoline-sulfonamide derivatives were synthesized and evaluated as potential EGFR inhibitors. nih.gov Compound 8c , featuring a methoxy (B1213986) group on the benzenesulfonamide (B165840) tail, showed significant EGFR inhibitory activity. nih.gov Molecular docking confirmed its stable binding to the EGFR active site. nih.gov

DNA Gyrase: To combat bacterial resistance, quinoline-sulfonamide hybrids were designed and their interactions with DNA gyrase were studied through molecular docking. rsc.org The simulations provided insights into the binding mode of an N-(4-((7-chloroquinolin-4-yl)amino)phenyl)-4-methoxybenzenesulfonamide conjugate with the enzyme. rsc.org

Other Targets: Quinolinesulfonamides have also been investigated as inhibitors of other important enzymes such as carbonic anhydrases and have shown potential in various therapeutic areas. nih.gov

Binding Energy Calculations and Ligand Stabilization

Binding energy calculations provide a quantitative measure of the affinity between a ligand and its protein target. These calculations, often performed using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), help in ranking potential drug candidates. For instance, in the study of pyrido fused imidazo[4,5-c]quinolines as potential anti-tumor agents, MM-GBSA calculations were used to determine the binding free energy of the hit molecule, which was found to be -49.28 kcal/mol. nih.gov

The stability of the ligand-protein complex is crucial for its biological activity. Docking studies often reveal the specific interactions that contribute to this stability, such as hydrogen bonds and van der Waals forces.

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a ligand-protein complex over time. These simulations are essential for validating the results of molecular docking and for understanding the behavior of the complex in a more realistic, solvated environment.

In the study of quinoline-sulfonamide derivatives as EGFR inhibitors, MD simulations confirmed the stable binding of compound 8c to the EGFR, showing superior stability metrics compared to the known inhibitor Erlotinib. nih.gov Similarly, MD simulations of hybrids of 8-quinolinesulfonamide and triazole were used to assess the conformational stability of the designed compounds as ROCK1 inhibitors. mdpi.com These simulations help to ensure that the interactions predicted by docking are maintained over time, providing greater confidence in the potential of the designed molecules. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

QSAR studies have been applied to various classes of sulfonamides to model their antidiabetic and other biological activities. medwinpublishers.com For a set of 47 sulfonamide derivatives, a QSAR model was developed with a high correlation coefficient (R² = 0.9897), indicating its predictive power. medwinpublishers.com These models often use topological and other molecular descriptors to quantify the structural features of the molecules. medwinpublishers.com In the context of isoquinoline (B145761) sulfonamides, QSAR models based on MoRSE (Molecular Representation of Structure-property relationships) descriptors have been used to understand the structure-activity relationships for inhibiting the AKR1C3 enzyme. japsonline.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and properties of molecules.

Density Functional Theory (DFT) Studies

DFT is a computational method used to investigate the electronic structure of many-body systems. mdpi.comuni-stuttgart.de It is widely used to calculate various molecular properties, such as geometries, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. nih.gov

In the study of novel quinoline-sulfonamide derivatives, DFT calculations were employed to elucidate the electronic structure of the molecules. nih.gov Techniques like molecular electrostatic potential (MEP) mapping and the calculation of global reactivity parameters provided valuable insights into the reactivity and stability of the compounds. nih.gov For example, one compound, 10p , was found to have a particularly low energy gap, suggesting unique electronic properties. nih.gov DFT studies have also been used to investigate the stability and electronic structures of related systems, such as boron nitride clusters. ikm.org.my

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the chemical reactivity and electronic properties of molecules. It primarily focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A larger HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a smaller gap indicates a more reactive and less stable molecule. nih.govnih.gov

In the context of quinolinesulfonamide derivatives, FMO analysis provides valuable insights into their electronic structure and potential biological activity. nih.govmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. mdpi.com The distribution of these orbitals across the molecular structure can pinpoint the active sites for interaction with biological targets. mdpi.comchalcogen.ro

Studies on various quinoline (B57606) derivatives have demonstrated that modifications to the molecular structure can significantly alter the HOMO-LUMO energy gap. For instance, in a study of quinoline-carbazole derivatives, the introduction of different functional groups led to a decrease in the energy gap, suggesting an increase in reactivity and potential for nonlinear optical properties. nih.gov For some thiazole-bearing sulfonamide analogs, the HOMO was found to be distributed on the thiazole (B1198619) and a benzene (B151609) ring, while the LUMO was located on another part of the molecule, indicating an intramolecular charge transfer upon excitation. mdpi.com

The following table summarizes the HOMO, LUMO, and energy gap values for a selection of quinoline and sulfonamide derivatives from various studies. These values are typically calculated using Density Functional Theory (DFT) methods. nih.govmdpi.comresearchgate.net

| Compound/Analog | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Thiazole-bearing sulfonamide analog 1 | -8.36 | -0.46 | 7.91 | mdpi.com |

| Thiazole-bearing sulfonamide analog 2 | Data not available | Data not available | 7.92 | mdpi.com |

| Thiazole-bearing sulfonamide analog 15 | Data not available | Data not available | -8.38 | mdpi.com |

| Thiazole-bearing sulfonamide analog 21 | Data not available | Data not available | -6.62 | mdpi.com |

| Quinoline Q1 | Data not available | Data not available | 6.160 | nih.gov |

| Quinoline Q1D2 | Data not available | Data not available | 5.047 | nih.gov |

| Quinoline Q2 | Data not available | Data not available | 6.227 | nih.gov |

| Quinoline Q2D2 | Data not available | Data not available | 5.052 | nih.gov |

| Sulfonamide derivative | -5.95055 | -2.09408 | 3.85647 | biointerfaceresearch.com |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.detandfonline.com The MEP map illustrates the electrostatic potential on the surface of a molecule, typically represented by a color spectrum. biointerfaceresearch.comresearchgate.net Red regions indicate negative electrostatic potential, highlighting areas rich in electrons and prone to electrophilic attack. tandfonline.comresearchgate.net Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. tandfonline.comresearchgate.net Green areas signify neutral potential. tandfonline.com

This method is instrumental in understanding intermolecular interactions, including hydrogen bonding. biointerfaceresearch.com For quinolinesulfonamide systems, MEP analysis can identify the reactive sites and provide insights into how these molecules might interact with biological targets. researchgate.nettandfonline.com For example, in a study of 8-Quinolinesulfonamide, MEP analysis was used to identify the electrophilic and nucleophilic sites, which is crucial for understanding its docking behavior with proteins. researchgate.net The negative potential is often localized on electronegative atoms like oxygen and nitrogen, making them potential sites for hydrogen bonding. vulcanchem.com

The MEP is calculated based on the molecule's electron density and provides a guide to its reactivity with charged reactants. uni-muenchen.de The visualization is typically mapped onto a surface of constant electron density. researchgate.netmdpi.com

| Compound System | Key Findings from MEP Analysis | Reference |

|---|---|---|

| 8-Quinolinesulfonamide | Identification of electrophilic (positive potential) and nucleophilic (negative potential) sites, crucial for docking studies. | researchgate.net |

| Quinoline-sulphonamide derivatives | Elucidation of the electronic structure and identification of reactive sites. | researchgate.netnih.gov |

| N-propyl-N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide | Negative charge was localized on the sulfonamide oxygen atoms. | vulcanchem.com |

| Various monomers and complexes | MEP maps ranged from -0.025 a.u. (more negative) to +0.025 a.u. (more positive), indicating sites for nucleophilic and electrophilic interactions respectively. | researchgate.net |

Machine Learning Applications in Compound Design and Activity Prediction

Machine learning (ML) is increasingly being utilized in drug discovery to accelerate the design of new compounds and predict their biological activities. nih.govnih.gov By learning from large datasets of known active and inactive compounds, ML models can identify key structural features that correlate with a desired biological effect. nih.govmdpi.com This approach can significantly improve the efficiency of identifying promising drug candidates. mdpi.com

In the context of quinolinesulfonamide derivatives, machine learning has been employed to design novel hybrids with potential anticancer activity. mdpi.com For instance, a k-Nearest Neighbor (k-NN) model was used to predict the activity of quinolinesulfonamide-triazole hybrids, with all tested compounds showing a high probability of activity. mdpi.com These in silico predictions guided the synthesis of the most promising candidates for further in vitro testing. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models, a type of ML model, are also used to correlate the structural features of quinoline-based derivatives with their biological activity, such as anti-inflammatory or antimalarial effects. researchgate.netnih.gov These models help in understanding the structure-activity relationship and in designing more potent compounds. researchgate.netnih.gov

The general workflow involves using molecular descriptors as features for the ML models. These descriptors can encode various aspects of the molecule's structure and properties. The trained model can then be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity. nih.govmdpi.com

In Silico Prediction of Pharmacokinetic Profiles (excluding toxicity)

In silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the development process. schrodinger.comresearchgate.net Predicting these pharmacokinetic parameters helps in identifying compounds with favorable drug-like properties and avoiding costly failures in later stages. schrodinger.com

For quinolinesulfonamide derivatives, various in silico tools and platforms are used to predict their pharmacokinetic profiles. mdpi.comnih.gov Software like pkCSM and SwissADME are commonly used to calculate parameters such as water solubility, Caco-2 permeability (an indicator of intestinal absorption), human intestinal absorption (HIA), and interactions with P-glycoprotein (a key drug efflux transporter). mdpi.com

For example, in a study of 8-quinolinesulfonamide and 1,2,3-triazole hybrids, the pkCSM platform was used to assess the ADME profile of the designed compounds. mdpi.com The prediction of metabolism, particularly interactions with cytochrome P450 (CYP) enzymes, is also a critical component of the in silico pharmacokinetic assessment. mdpi.com Inhibition of CYP isoforms like CYP1A2, CYP3A4, CYP2C19, and CYP2D6 can lead to altered drug metabolism and potential drug-drug interactions. mdpi.com

The following table presents a selection of predicted ADME parameters for some quinolinesulfonamide derivatives, highlighting the application of in silico tools in drug design.

| Compound/Derivative Class | Predicted ADME Parameter | Finding | Software/Platform Used | Reference |

|---|---|---|---|---|

| 8-quinolinesulfonamide-triazole hybrids | Water solubility, Caco-2 permeability, Human Intestinal Absorption (HIA) | Favorable ADME profile calculated for promising compounds. | pkCSM | mdpi.com |

| 8-quinolinesulfonamide-triazole hybrids | Cytochrome P450 inhibition (CYP1A2, CYP3A4, CYP2C19, CYP2D6) | Some derivatives were predicted to be inhibitors of multiple CYP isoforms. | pkCSM | mdpi.com |

| Quinoline–sulfonamides (a1–18) | Various ADME properties | In silico ADME evaluation was performed. | Not specified | nih.govrsc.org |

| Acetylenic quinolinesulfonamide derivatives | Docking to CYP1A1 and CYP1B1 | All docked compounds were located in similar spaces inside the active sites. | Not specified | mdpi.com |

| Quinoline derivatives | ADME prediction | In silico ADME prediction studies showed promising drug-like properties. | Not specified | bohrium.com |

Pre Clinical Pharmacological and Biological Activity Investigations

Assessment of Anti-Proliferative and Anti-Cancer Activity (in vitro cellular models)

Derivatives of quinolinesulfonamide have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanisms underlying this cytotoxicity are multifaceted, involving the induction of apoptosis, cell cycle arrest, and, in some cases, selective impact on cancer cells over normal cells.

Apoptosis and Cell Cycle Arrest:

Research has shown that certain quinazolinedione derivatives, which share a core structure with quinolinesulfonamides, can induce apoptosis in breast cancer cells (MCF-7). nih.gov This programmed cell death is often preceded by cell cycle arrest at specific phases, thereby preventing cancer cell proliferation. nih.govnih.govnih.gov For instance, some compounds have been observed to cause cell cycle arrest at the G2/M phase. nih.gov The induction of apoptosis is a key indicator of potential anti-cancer efficacy, as it leads to the safe and effective elimination of malignant cells. nih.govnih.gov

The apoptotic process induced by these compounds can involve the intrinsic pathway, characterized by the upregulation of pro-apoptotic proteins like caspase-9 and p53, and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.gov Furthermore, some derivatives have been shown to cause DNA fragmentation, a hallmark of apoptosis, which can be visualized as a "ladder-like" pattern in gel electrophoresis. nih.govnih.gov

Selective Cellular Impact:

A crucial aspect of an ideal anti-cancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Some quinoline-based compounds have exhibited this desirable characteristic. For example, certain 8-quinolinesulfonamide derivatives have shown cytotoxicity in various cancer cell lines while demonstrating a lack of cytotoxicity towards normal cells. researchgate.net This selectivity can be quantified by the selectivity index (SI), where a value greater than one indicates a preference for cancer cells. mdpi.com Studies on glycoconjugates of 8-aminoquinoline (B160924) have revealed improved selectivity for cancer cells compared to their non-glycoconjugated counterparts. mdpi.com This selective action minimizes potential side effects and enhances the therapeutic window of the drug. mdpi.comnih.gov

The anti-proliferative effects of 7-quinolinesulfonamide derivatives are often linked to their ability to modulate the activity of specific molecular targets that are crucial for cancer cell metabolism and signaling.

Pyruvate (B1213749) kinase M2 (PKM2) is a key enzyme in glycolysis, a metabolic pathway that is often upregulated in cancer cells (the Warburg effect). mdpi.comnih.govjohnshopkins.edu PKM2 can exist in a highly active tetrameric state and a less active dimeric state. nih.gov The less active dimeric form is predominant in cancer cells and diverts glucose metabolites towards biosynthetic pathways that support rapid cell proliferation. nih.govnih.gov

Certain quinoline (B57606) sulfonamide derivatives have been identified as activators of PKM2. mdpi.comnih.gov By promoting the more active tetrameric form of PKM2, these activators can shift cancer cell metabolism away from biosynthesis and towards ATP production, thereby inhibiting cell proliferation. nih.gov A number of 6-, 7-, and 8-sulfamoylquinoline derivatives have been reported as PKM2 activators. mdpi.com

The activation of PKM2 by these compounds can be assessed through various assays, including monitoring the decrease in the concentration of phosphoenolpyruvate (B93156) (PEP), a substrate of PKM2. The potency of these activators is often expressed as an AC50 value, which is the concentration required to achieve 50% of the maximum activation. Several N,N'-diarylsulfonamides have been identified as potent PKM2 activators with AC50 values in the nanomolar range. nih.gov

Lactate (B86563) dehydrogenase A (LDHA) is another critical enzyme in the glycolytic pathway of cancer cells. It catalyzes the conversion of pyruvate to lactate, a process that regenerates NAD+ and allows for continued high rates of glycolysis. nih.govnih.govresearchgate.net High levels of LDHA are associated with poor prognosis in many cancers. nih.gov

Quinoline-3-sulfonamides have been identified as potent and selective inhibitors of LDHA. nih.govnih.govresearchgate.net These compounds act as NADH-competitive inhibitors, meaning they compete with the cofactor NADH for binding to the enzyme. nih.govresearchgate.net Inhibition of LDHA by these molecules leads to a rapid decrease in lactate production in various cancer cell lines, including hepatocellular and breast carcinomas. nih.govnih.govresearchgate.net This disruption of glycolysis can lead to metabolic stress and ultimately, cell death. nih.gov

The inhibitory potency of these compounds is typically measured by their IC50 values, the concentration at which they inhibit 50% of the enzyme's activity. Some quinoline-3-sulfonamide (B3390043) derivatives have shown remarkable potency, with IC50 values as low as 2 nM. nih.govresearchgate.net Furthermore, they exhibit selectivity for LDHA over the LDHB isoform, which is important for minimizing off-target effects. nih.govnih.govresearchgate.net

| Compound | LDHA IC50 (nM) | LDHB IC50 (nM) | Selectivity (LDHB/LDHA) |

|---|---|---|---|

| Compound 1 | 2 | 160 | 80 |

| Compound 2 | 3 | 30 | 10 |

| Compound 3 | 10 | 800 | 80 |

The Rho-associated protein kinase (ROCK) family of enzymes plays a crucial role in various cellular processes, including cell motility, adhesion, and proliferation. nih.gov Overexpression or dysregulation of ROCK is implicated in the progression and metastasis of several cancers. nih.gov

A significant number of ROCK inhibitors contain a quinoline or isoquinoline (B145761) scaffold in their structure. nih.gov For instance, fasudil, a clinically approved ROCK inhibitor, is an isoquinoline derivative. nih.gov Research has identified 8-N-Methyl-N-{[1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}quinolinesulfonamide as a potential potent inhibitor of ROCK. nih.gov Inhibition of ROCK signaling has been shown to revert the malignant phenotype of breast cancer cells in 3D culture models by restoring cell polarity and suppressing proliferation and invasion. nih.gov

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation, triggers signaling pathways that promote cell growth, proliferation, and survival. nih.govresearchgate.net Dysregulation of EGFR is a common feature in many cancers, making it a prime target for anti-cancer therapies. nih.govresearchgate.net

Quinazoline-based compounds have been extensively developed as EGFR inhibitors. researchgate.netnih.govnih.gov These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation. mdpi.com Some quinazolinone derivatives have shown potent inhibitory activity against mutant forms of EGFR, such as the T790M mutant, which is associated with resistance to first-generation EGFR inhibitors like gefitinib (B1684475) and erlotinib. nih.govresearchtopractice.com For example, certain 7-chloro-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-phenylquinazolin-4(3H)-one derivatives have demonstrated IC50 values in the low nanomolar range against the T790M/L858R EGFR mutant. nih.gov

The development of these inhibitors often involves structure-activity relationship (SAR) studies to optimize their potency and selectivity. nih.gov These studies have led to the identification of compounds with high safety indices, showing less potency against wild-type EGFR and in non-cancerous cell lines. nih.gov

Specific Molecular Target Modulation

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. nih.govyoutube.com The dysregulation of HDAC activity is associated with the development of various diseases, including cancer. nih.govyoutube.com While broad-spectrum HDAC inhibitors have shown therapeutic potential, research is increasingly focused on developing isoform-selective inhibitors to minimize off-target effects. youtube.comnih.gov

HDAC7, a class IIa HDAC, is a significant signaling hub that governs a multitude of cellular processes, including development, inflammation, and metabolism. nih.gov Its activity is linked to the pathogenesis of cancer, as well as inflammatory and fibrotic diseases. nih.gov Studies have shown that inhibition of HDAC7 can ameliorate inflammatory responses, for instance in murine models of acute lung injury induced by gram-negative pneumonia. nih.gov While the direct inhibitory activity of this compound on HDACs is not extensively documented in the reviewed literature, the quinoline scaffold is a common feature in various enzyme inhibitors, suggesting a potential area for future investigation into specific this compound derivatives as HDAC inhibitors. The development of small molecule inhibitors targeting HDAC7 is an active area of research with the potential for therapeutic intervention in several diseases. nih.gov

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govmdpi.com These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, and as diuretics. nih.govyoutube.com Certain CA isoforms, such as CA IX and XII, are overexpressed in tumors and are considered targets for anticancer therapies. nih.govnih.gov

Derivatives of this compound have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms. For instance, a series of derivatives prepared from 7-amino-3,4-dihydroquinolin-2(1H)-one showed inhibitory activity against several hCA isoforms. nih.gov Notably, hCA IX was the most inhibited isoform, with inhibition constants (KIs) ranging from 243.6 to 2785.6 nM. nih.gov In contrast, these compounds did not inhibit hCA IV and were generally weak inhibitors of hCA I and II. nih.gov

Another study on N-((4-sulfamoylphenyl)carbamothioyl) amides, which incorporate a sulfonamide group, demonstrated inhibitory activity against hCA I, hCA II, and hCA VII. mdpi.com The development of isoform-selective CA inhibitors is a key goal in this field to achieve targeted therapeutic effects. nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by 7-amino-3,4-dihydroquinolin-2(1H)-one Derivatives

| hCA Isoform | Inhibition Constant (KI) Range | Reference |

|---|---|---|

| hCA I | Weak inhibition, few with KIs < 10 µM | nih.gov |

| hCA II | Weak inhibition, few with KIs < 10 µM | nih.gov |

| hCA IV | No inhibition | nih.gov |

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in critical cellular functions such as mitosis, cell shape maintenance, and intracellular transport. mdpi.comnih.gov The inhibition of tubulin polymerization is a well-established strategy in cancer chemotherapy, as it disrupts cell division and induces apoptosis in rapidly proliferating cancer cells. mdpi.comnih.gov

Several derivatives of the quinoline scaffold have been identified as potent inhibitors of tubulin polymerization. For example, a series of 2-anilino-3-aroylquinolines demonstrated significant cytotoxic activity against various human cancer cell lines, with IC50 values for tubulin polymerization inhibition in the low micromolar range. researchgate.net Specifically, compounds 7f and 7g from this series showed potent inhibition with IC50 values of 2.24 µM and 2.1 µM, respectively. researchgate.net Molecular docking studies suggest that these compounds bind to the colchicine (B1669291) binding site on β-tubulin. researchgate.net

Similarly, novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives have been synthesized and shown to inhibit tubulin polymerization. mdpi.com One of the most potent compounds in this series, D13, exhibited strong inhibitory effects on tubulin assembly with an IC50 of 6.74 μM and displayed significant cytotoxicity against HeLa cancer cells. mdpi.com Another study on pyrazoloquinoline derivatives also identified compounds that inhibit tubulin polymerization, with IC50 values ranging from 13.29 to 24.73 µM. researchgate.net

Table 2: Tubulin Polymerization Inhibition by Quinoline Derivatives

| Compound/Series | IC50 Value (µM) | Cancer Cell Line | Reference |

|---|---|---|---|

| 2-Anilino-3-aroylquinoline (7f) | 2.24 | A549 | researchgate.net |

| 2-Anilino-3-aroylquinoline (7g) | 2.1 | - | researchgate.net |

| 3,4-Dihydro-2(1H)-quinolinone sulfonamide (D13) | 6.74 | HeLa | mdpi.com |

| Pyrazoloquinoline (3b) | 13.29 | MCF-7 | researchgate.net |

Topoisomerase I Inhibition

Topoisomerase I (Top1) is a nuclear enzyme that plays a critical role in DNA replication and transcription by relaxing DNA supercoiling. nih.govmdpi.com It is a validated target for anticancer drugs, as its inhibition leads to DNA damage and cell death in cancer cells. nih.govmdpi.com

While direct inhibition of Topoisomerase I by this compound is not prominently featured in the provided research, related compounds have shown activity. For instance, indenoisoquinoline derivatives have been identified as Top1 poisons. nih.gov These compounds, like MJ-III-65, trap the Top1-DNA cleavage complex, leading to protein-linked DNA breaks and cytotoxicity in human cancer cells. nih.gov The search for novel Top1 inhibitors is driven by the need to overcome limitations of existing drugs, such as the instability of the camptothecin (B557342) lactone ring and drug resistance. nih.gov The synergy of Top1 inhibitors with other anticancer agents, such as CDK7 inhibitors, is also an area of active investigation. nih.gov

Tyrosine Kinase Inhibition

Tyrosine kinases are a large family of enzymes that are critical components of signaling pathways regulating cell growth, differentiation, and survival. nih.govnih.gov Aberrant tyrosine kinase activity is a hallmark of many cancers, making them important targets for drug development. nih.govgoogle.com The quinoline scaffold is a key structural feature in many approved tyrosine kinase inhibitors. nih.gov

Research has demonstrated that derivatives of quinoline can act as potent inhibitors of various tyrosine kinases. For example, 7-amino-4-(phenylamino)pyrido[4,3-d]pyrimidines, which are structurally related to quinolines, have been shown to inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). nih.gov Structure-activity relationship studies revealed that substitution on the phenylamino (B1219803) side chain significantly influences inhibitory potency, with the 3-bromo-substituted derivative being particularly potent (IC50 = 0.01 µM). nih.gov More recent reviews highlight the continued importance of quinoline-based compounds as scaffolds for designing inhibitors against a broad spectrum of kinases implicated in cancer. nih.gov

Other Pathways

The therapeutic potential of this compound and its derivatives extends to several other cellular pathways.

Mitotic Kinesin-5 Inhibition: Kinesin-5, a motor protein essential for establishing and maintaining the bipolar mitotic spindle, is a target for anticancer drug development. nih.govnih.govbiorxiv.org Inhibition of kinesin-5 leads to the formation of monopolar spindles and mitotic arrest. biorxiv.org While direct inhibition by this compound is not specified, the development of N-substituted benzylic aniline (B41778) derivatives as mitotic kinesin inhibitors highlights the potential for targeting this pathway with related small molecules. google.com

Thymidylate Synthase (TS) Inhibition: Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. nih.govwikipedia.org Inhibition of TS leads to "thymineless death" in rapidly dividing cells, making it a key target in cancer chemotherapy. nih.govnih.govresearchgate.net Certain nonclassical quinazoline (B50416) derivatives have been shown to be potent inhibitors of TS, with some compounds exhibiting IC50 values in the sub-micromolar to low micromolar range. nih.gov

Telomerase Inhibition: Telomerase is a reverse transcriptase that maintains telomere length, and its reactivation in the vast majority of cancer cells is crucial for their immortality. nih.govmdpi.comnih.gov This makes telomerase an attractive target for anticancer therapies. mdpi.comnih.gov While specific data on this compound is scarce, natural products with diverse structures have been identified as telomerase inhibitors. mdpi.com

Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a cornerstone of therapy for hormone-dependent breast cancer. nih.govnih.govcsuohio.eduresearchgate.netmdpi.com Studies have explored novel sulfonanilide analogs and other heterocyclic compounds, including quinoline derivatives, as aromatase inhibitors. nih.govcsuohio.eduresearchgate.net These compounds can suppress aromatase expression and activity. nih.govcsuohio.edu

Sirtuin Inhibition, Free Radical Regulation, and Iron Chelation: While the provided outline mentions these pathways, specific research detailing the activity of this compound in these areas was not prominently found in the initial search results. These represent potential areas for future investigation.

Antimicrobial Activity Studies

In addition to its anticancer potential, derivatives of this compound have demonstrated significant antimicrobial activity against a range of pathogenic microbes.

A study on novel 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (B165840) derivatives revealed potent antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as unicellular fungi. nih.gov Compound 3l from this series, a sulfamethazine (B1682506) derivative, showed the highest activity, particularly against E. coli and C. albicans, with Minimum Inhibitory Concentrations (MICs) of 7.812 µg/mL and 31.125 µg/mL, respectively. nih.gov This compound also exhibited strong antibiofilm activity. nih.gov

Another series of 8-hydroxyquinoline-5-sulfonamide derivatives also displayed antibacterial activity, primarily against Staphylococcus aureus, including methicillin-resistant strains (MRSA). mdpi.com The most active compound, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c), showed efficacy comparable to standard antibiotics like oxacillin (B1211168) and ciprofloxacin (B1669076) against MRSA isolates. mdpi.com Furthermore, hybrid complexes of quinoline-sulfonamides with metal ions (Zn2+, Cu2+, Co2+, and Cd2+) have shown promising antibacterial and antifungal activities. nih.gov

Table 3: Antimicrobial Activity of this compound Derivatives

| Compound/Series | Target Microbe(s) | Key Finding(s) | Reference |

|---|---|---|---|

| 4-((7-methoxyquinolin-4-yl) amino)-N-(sulfamethazine) benzenesulfonamide (3l) | E. coli, C. albicans, P. aeruginosa, S. aureus, B. subtilis, C. neoformans | MIC of 7.812 µg/mL against E. coli and 31.125 µg/mL against C. albicans. Potent antibiofilm activity. | nih.gov |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | MRSA isolates | Efficacy comparable to oxacillin and ciprofloxacin. | mdpi.com |

| Hybrid quinoline-sulfonamide complexes (M2+) | Bacteria and fungi | Promising antibacterial and antifungal activity. | nih.gov |

Antibacterial Spectrum

Derivatives of this compound have demonstrated activity against a range of both Gram-positive and Gram-negative bacterial strains.

Gram-positive Bacteria

Studies have shown that certain quinoline-2-one derivatives exhibit significant antibacterial action against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.gov For instance, specific compounds in this class have shown potent activity against MRSA, MRSE (methicillin-resistant Staphylococcus epidermidis), and VRE. nih.gov Quinolone antibiotics, in general, are known to be relatively potent against many Gram-positive bacteria. nih.gov

Gram-negative Bacteria

The antibacterial efficacy of this compound derivatives extends to Gram-negative bacteria. Quinolone antibiotics are recognized for their broad-spectrum activity against a wide variety of Gram-negative bacteria, often with minimal inhibitory concentrations (MICs) in the nanomolar range. nih.gov For example, a series of 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives showed potential antibacterial activity against various Gram-negative strains. nih.gov One particular compound from this series, 7-heptyloxy-4,5-dihydro-imidazo[1,2-a]quinoline, demonstrated a MIC of 0.5 μg/mL against Escherichia coli, which was superior to the reference drugs ciprofloxacin and amoxicillin. nih.gov Furthermore, a novel series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide derivatives were synthesized and screened for their antimicrobial activity. One compound, in particular, displayed the highest effect against E. coli with a MIC of 7.812 µg/mL. nih.gov The global threat of multidrug-resistant (MDR) Gram-negative bacteria, such as carbapenem-resistant Pseudomonas aeruginosa and Acinetobacter baumannii, underscores the importance of developing new antibacterial agents. mdpi.com

| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 7-heptyloxy-4,5-dihydro-imidazo[1,2-a]quinoline | Escherichia coli | 0.5 µg/mL | nih.gov |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(sulfamethazine) benzenesulfonamide (3l) | Escherichia coli | 7.812 µg/mL | nih.gov |

| Quinoline-2-one derivative (6c) | MRSA | 0.75 µg/mL | nih.gov |

| Quinoline-2-one derivative (6c) | VRE | 0.75 µg/mL | nih.gov |

Antifungal Activity

The antifungal potential of quinoline derivatives has also been a subject of investigation. Studies on 7- and 5,7-substituted 8-quinolinols have reported their antifungal activity. nih.gov For instance, a series of new fluorinated quinoline analogs were synthesized and tested for their antifungal properties, showing good activity. mdpi.com Specifically, certain compounds exhibited over 80% activity against Sclerotinia sclerotiorum. mdpi.com Another study investigated the antifungal activity of synthesized quinoline derivatives against Aspergillus niger, with some compounds showing a potent zone of inhibition compared to the reference drug Amphotericin B. researchgate.net Furthermore, 2-methyl-8-quinolinol and its substituted derivatives were tested against several fungi, including Aspergillus niger and Trichophyton mentagrophytes, with the 5,7-dichloro and 5,7-dibromo derivatives being the most fungitoxic. nih.gov A new series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide derivatives also showed that one particular compound had a notable effect against Candida albicans. nih.gov

Proposed Mechanisms of Action

The antimicrobial effects of this compound and its derivatives are attributed to several proposed mechanisms.

Zinc Translocation

Zinc is an essential trace element vital for numerous cellular processes. nih.gov The movement of zinc across cellular membranes is tightly regulated by zinc transporters. nih.govresearchgate.net Some research suggests that the antisecretory effects of zinc on intestinal epithelia, which can be beneficial in conditions like diarrhea, are partly due to the nonselective blockade of basolateral potassium channels, a process that is facilitated when tight junctions are open. nih.gov While not directly stating that this compound acts as a zinc ionophore, the general importance of zinc in cellular homeostasis and the known interactions of metal ions with quinoline-sulfonamide complexes suggest a potential area for further investigation. nih.govnih.gov

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition

A well-established mechanism of action for sulfonamide-containing compounds is the inhibition of dihydropteroate synthase (DHPS). nih.govwikipedia.org This enzyme is crucial for the bacterial synthesis of folate, a necessary component for producing nucleic acids. wikipedia.orgnih.gov By competitively inhibiting DHPS, sulfonamides disrupt bacterial growth and cell division, leading to a bacteriostatic effect. nih.govwikipedia.org This mechanism is a prime target for antibacterial therapies because folate synthesis is not present in mammals, who obtain it through their diet. wikipedia.org The development of new DHPS inhibitors is an active area of research to combat increasing antibiotic resistance. nih.gov

Cell Membrane Disruption

Another proposed mechanism for the antimicrobial activity of certain quinoline derivatives is the disruption of the bacterial cell membrane. For example, a study on a 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide derivative showed that it caused protein leakage from E. coli, suggesting the formation of holes in the cell membrane. nih.gov The integrity of the plasma membrane is critical for cell survival, and its disruption is a known mechanism of action for various antimicrobial agents. nih.govnih.gov

Anti-Biofilm Activity Assessment

Bacterial biofilms are a significant challenge in healthcare due to their increased resistance to antibiotics. mdpi.com Several studies have investigated the anti-biofilm potential of quinoline derivatives. One study found that a specific 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide derivative could inhibit biofilm extension in several pathogenic microbes, with inhibition rates as high as 94.60% for E. coli. nih.gov Another study on quinoline-2-one derivatives demonstrated that the most potent antibacterial compound also exhibited dose-dependent anti-biofilm action against MRSA. nih.gov The ability of certain compounds to interfere with biofilm formation is often linked to the inhibition of quorum sensing, the cell-to-cell communication system that regulates virulence and biofilm development in bacteria. researchgate.netfrontiersin.org

Synergistic Effects with Established Antimicrobials

The combination of quinoline-sulfonamide derivatives with existing antibiotics has been explored to enhance their efficacy and combat resistance. One study showed that a quinoline-sulfonamide hybrid compound exhibited significant synergistic effects when combined with ciprofloxacin against Enterococcus faecalis, E. coli, and Salmonella typhi, leading to a substantial reduction in their combined MIC values. nih.gov Such combination therapies could potentially lower the required dosage of each drug and mitigate the development of resistance. nih.gov

Neuropharmacological Investigations

Beyond their antimicrobial properties, quinoline derivatives have also been investigated for their effects on the central nervous system.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidase (MAO) is an enzyme responsible for the breakdown of key neurotransmitters like serotonin (B10506), dopamine, and norepinephrine. youtube.com Inhibitors of MAO (MAOIs) are used in the treatment of depression and other neurological disorders. youtube.comyoutube.com Research has shown that some 8-aminoquinoline analogs are potent inhibitors of both MAO-A and MAO-B, with a preference for MAO-B. nih.gov For instance, one analog was found to be a 626-fold more potent inhibitor of MAO-B than the parent compound, primaquine (B1584692). nih.gov Furthermore, quinolinic acid has been identified as an endogenous and specific inhibitor of MAO-B in human brain synaptosomes. nih.gov A recent study on quinoline-sulfonamides as multi-targeting neurotherapeutics found that certain derivatives were potent inhibitors of both MAO-A and MAO-B. rsc.org

| Compound/Derivative | Enzyme | Activity | Reference |

|---|---|---|---|

| 5-(4-Trifluoromethylphenoxy)-4-methylprimaquine | MAO-B | IC₅₀ = 150 nM | nih.gov |

| Quinolinic Acid | MAO-B | Specific competitive inhibitor | nih.gov |

| Quinoline-sulfonamide derivative (a12) | MAO-B | Highest potency in series | rsc.org |

| Quinoline-sulfonamide derivative (a14) | MAO-B | Nearly equivalent efficacy to a12 | rsc.org |

Cholinesterase (ChE) Inhibition (AChE, BChE)

Derivatives of this compound have been investigated for their potential to inhibit cholinesterases, enzymes that play a critical role in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing symptoms of neurodegenerative disorders like Alzheimer's disease. nih.govmdpi.com

A series of novel quinoline-sulfonamides were synthesized and evaluated as dual inhibitors of both monoamine oxidases (MAOs) and cholinesterases. rsc.org Within this series, specific compounds demonstrated potent inhibitory activity against both AChE and BChE. rsc.org For instance, certain derivatives exhibited IC₅₀ values in the low micromolar range, indicating significant inhibitory potential. rsc.org Kinetic studies of these promising compounds revealed a competitive mode of inhibition. rsc.org

Molecular docking studies have been employed to understand the interaction between these quinoline-based inhibitors and the active sites of AChE and BChE. nih.gov These computational models help to visualize how the compounds bind to the enzymes, providing insights into the structure-activity relationship and guiding the design of more potent inhibitors. nih.govrsc.org For example, docking studies revealed that some quinoline chalcone (B49325) derivatives could fit into the active site of both AChE and BChE, suggesting a mechanism for their inhibitory action. nih.gov

The following table provides a summary of the inhibitory activity of selected quinoline-sulfonamide derivatives against AChE and BChE.

Table 1: Cholinesterase Inhibitory Activity of Selected Quinolinesulfonamide Derivatives

| Compound ID | Target Enzyme | IC₅₀ (µM) | Inhibition Type |

|---|---|---|---|

| a11 | AChE | 1.10 ± 0.77 | Competitive |

| a6 | BChE | 0.58 ± 0.05 | Competitive |

| a12 | MAO-B | 0.47 ± 0.03 | Competitive |

Serotonin Receptor Modulation (e.g., 5-HT₁A, 5-HT₂A, 5-HT₆, 5-HT₇ receptor ligands/antagonists)

The serotonergic system, with its various receptor subtypes, is a crucial target for therapeutic intervention in a range of neuropsychiatric disorders. mdpi.comfrontiersin.org Quinolinesulfonamide derivatives have been explored for their ability to modulate serotonin receptors, demonstrating potential as ligands and antagonists for subtypes such as 5-HT₁A, 5-HT₂A, 5-HT₆, and 5-HT₇. nih.govnih.gov

Research has shown that specific structural modifications to the quinoline scaffold can lead to high-affinity ligands for serotonin receptors. For example, a series of quinoline derivatives were designed and synthesized, leading to the discovery of potent 5-HT₄R ligands with Ki values in the subnanomolar range. nih.gov This highlights the potential of the quinoline core in developing selective receptor modulators.

The modulation of the 5-HT₇ receptor, in particular, has garnered interest for its role in mood regulation, cognition, and pain perception. nih.goveurekaselect.com Studies have indicated that both agonism and antagonism of the 5-HT₇ receptor can produce therapeutic effects, suggesting a complex role for this receptor in brain function. frontiersin.org For instance, inactivation of 5-HT₇ receptors has been shown to reduce repetitive behaviors in animal models, while some agonists have also demonstrated similar effects. frontiersin.org